Product packaging for 7-Methoxybenz[a]anthracene(Cat. No.:CAS No. 6366-20-7)

7-Methoxybenz[a]anthracene

Cat. No.: B13771491
CAS No.: 6366-20-7
M. Wt: 258.3 g/mol
InChI Key: HJZXAMRDNRIFQW-UHFFFAOYSA-N
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Description

7-Methoxybenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C 19 H 14 O and a molecular weight of 258.32 g/mol . It is supplied for research purposes as a high-purity solid and is characterized by its CAS Registry Number, 6366-20-7 . This compound is a derivative of benz[a]anthracene, a core structure widely used in chemical and cancer research. The methoxy functional group at the 7-position makes it a valuable analog for structure-activity relationship (SAR) studies, particularly in the investigation of alkylated PAHs . Researchers utilize this and related compounds, such as the potent 7,12-Dimethylbenz[a]anthracene (DMBA), as critical tools in mechanistic toxicology and oncology . DMBA, for example, is a powerful laboratory carcinogen and immunosuppressor that requires metabolic activation to exert its toxic effects, often through the formation of DNA adducts via the aryl hydrocarbon receptor pathway . As such, this compound serves as an important chemical intermediate and probe for studying the metabolic pathways, environmental persistence, and bioaccumulation potential of PAHs . It is especially relevant for developing novel detection methods, such as electrochemical immunosensors, for tracking trace levels of carcinogens in environmental samples like seawater . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O B13771491 7-Methoxybenz[a]anthracene CAS No. 6366-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6366-20-7

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

7-methoxybenzo[a]anthracene

InChI

InChI=1S/C19H14O/c1-20-19-16-9-5-3-7-14(16)12-18-15-8-4-2-6-13(15)10-11-17(18)19/h2-12H,1H3

InChI Key

HJZXAMRDNRIFQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 7 Methoxybenz a Anthracene

Regiospecific Synthetic Routes for 7-Methoxybenz[a]anthracene and its Precursors

The precise placement of the methoxy (B1213986) group on the benz[a]anthracene skeleton requires regioselective synthetic strategies. Several powerful methodologies have been employed to achieve this, including classic olefination reactions coupled with cyclizations, as well as modern cross-coupling techniques.

A foundational approach to constructing the benz[a]anthracene framework involves the Wittig reaction to form a stilbene-like intermediate, followed by a photocyclization step. This strategy offers a high degree of control over the substitution pattern of the final product.

A key example of this approach is the regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione, a closely related derivative. nih.govnih.gov The synthesis commences with a Wittig reaction between 1-bromo-2-naphthaldehyde (B104117) and 3-methoxyphenylmethyltriphenylphosphonium bromide to produce 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene. derpharmachemica.com Subsequent irradiation of this stilbene (B7821643) derivative with UV light (e.g., λ = 350 nm) induces an oxidative photocyclization. An initial 4-hour irradiation can yield 7-bromo-3-methoxybenz[a]anthracene. nih.govderpharmachemica.com Extending the irradiation period to 16 hours under similar conditions promotes further oxidation to furnish the desired 3-methoxybenz[a]anthracene-7,12-dione. nih.govnih.gov This dione (B5365651) can then serve as a versatile precursor for the synthesis of other derivatives. While this specific example leads to a 3-methoxy derivative, the principles can be adapted to synthesize the 7-methoxy isomer by selecting appropriately substituted starting materials.

Table 1: Key Intermediates and Conditions in Wittig/Photocyclization Synthesis

Intermediate/ProductReagents and Conditions
1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene1-bromo-2-naphthaldehyde, 3-methoxyphenylmethyltriphenylphosphonium bromide, base
7-bromo-3-methoxybenz[a]anthraceneUV irradiation (λ = 350 nm), 4 hours
3-methoxybenz[a]anthracene-7,12-dioneUV irradiation (λ = 350 nm), 16 hours

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the construction of complex aromatic systems like benz[a]anthracenes. beilstein-journals.orgbeilstein-journals.orguwindsor.ca These reactions involve the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

This strategy is highly versatile for creating the core structure of this compound. For instance, a substituted naphthalene (B1677914) boronic acid could be coupled with a methoxy-substituted bromobenzene (B47551) derivative, or vice versa. A multi-step strategy for synthesizing the benz[a]anthracene skeleton of angucyclines highlights this approach. beilstein-journals.orgresearchgate.net This can involve a Suzuki-Miyaura coupling followed by isomerization and a ring-closing metathesis reaction. beilstein-journals.orgresearchgate.net For example, the coupling of a substituted dibromonaphthalene with a boronate diester can yield a 2,3-diphenylnaphthalene (B11845481) derivative, which can then undergo oxidative cyclization to form the dibenzo[a,c]anthracene skeleton. beilstein-journals.org The choice of catalyst, such as Pd-PEPPSI-iPr, can be crucial for achieving good yields, especially with less reactive chloro-substituted substrates. beilstein-journals.org The tolerance of the Suzuki-Miyaura coupling to a wide variety of functional groups makes it an attractive method for synthesizing complex methoxy-substituted benz[a]anthracenes. uwindsor.ca

Table 2: Components of a Generic Suzuki-Miyaura Coupling for Benz[a]anthracene Synthesis

ComponentExampleRole
OrganohalideSubstituted bromonaphthalene or bromo-benzeneAryl scaffold component
Organoboron ReagentMethoxy-phenylboronic acid or naphthylboronic acidAryl scaffold component with boronic acid/ester functionality
Palladium CatalystPd(PPh₃)₄, Pd-PEPPSI-iPrCatalyzes the C-C bond formation
BaseK₂CO₃, K₃PO₄Activates the organoboron reagent
SolventToluene, THFReaction medium

Annulation reactions, which involve the formation of a new ring onto an existing one, are a direct approach to building the polycyclic benz[a]anthracene system. One such method involves the annulation of 1,4-dipolar synthons with a naphthoquinone monoketal, leading to the regiospecific synthesis of benz[a]anthracene-5,6-dione derivatives. Specifically, this compound-5,6-dione has been synthesized using this approach.

A related strategy involves ring contraction of a benz[a]anthracene dione. For example, benz[a]anthracene-5,6-diones can undergo a benzil-benzilic acid rearrangement to yield benzo[b]fluorenones. While this results in a different ring system, it demonstrates a method for modifying the core benz[a]anthracene structure.

Preparation of Isotopically Labeled this compound for Mechanistic Tracing

Isotopically labeled compounds are invaluable for tracing the metabolic fate of molecules like this compound and for use as internal standards in quantitative analysis. nih.govnih.gov The most common stable isotopes used in this context are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

The synthesis of isotopically labeled this compound can be achieved by incorporating a labeled precursor at an appropriate stage of the synthetic route. For instance, a ¹³C-labeled methoxy group could be introduced using ¹³C-labeled methyl iodide in a Williamson ether synthesis to form a methoxy-substituted precursor. Alternatively, ¹³C atoms can be incorporated into the aromatic backbone by starting with a ¹³C-labeled benzene (B151609) or naphthalene derivative.

While deuterated standards are common, they can be susceptible to back-exchange of deuterium for protons under certain analytical conditions. chromservis.eu For precise quantitative studies, non-exchangeable ¹³C-labeled standards are often preferred. chromservis.eu The use of ¹³C-labeled PAHs allows for the detailed study of their transformation and incorporation into humic substances in environmental samples through techniques like isotope ratio monitoring gas chromatography-mass spectrometry (IRM-GC-MS). nih.gov Stable isotope-assisted metabolomics (SIAM) using ¹³C-labeled PAHs is a powerful tool to trace biotransformation products in complex matrices like soil. nih.gov

Synthesis of Structurally Modified this compound Analogs for Structure-Activity Studies

To investigate the structure-activity relationships (SAR) of this compound, a series of structurally modified analogs can be synthesized. These modifications typically involve the introduction or alteration of substituents on the benz[a]anthracene core.

The introduction of new substituents or the modification of existing ones on the benz[a]anthracene skeleton can be achieved through various organic reactions. The reactivity of the benz[a]anthracene core is not uniform, and electrophilic substitution reactions, for example, will occur at specific positions based on the electron density of the aromatic rings, which is influenced by the existing methoxy group.

SAR studies on benz[a]anthracene derivatives have a long history, particularly in the context of their carcinogenic activity. nih.govnih.govacs.org For example, the position of methyl groups on the benz[a]anthracene ring system has been shown to have a profound effect on its carcinogenicity. nih.govacs.org The introduction of a methyl group at the 7-position significantly enhances carcinogenic activity, while substitution at other positions can lead to inactive compounds. acs.org The presence of a methoxy group, as in 7-methoxy-12-methylbenz[a]anthracene, also influences the molecule's biological activity. pnas.org

Synthetic strategies for introducing new groups can include:

Electrophilic Aromatic Substitution: Halogenation, nitration, and Friedel-Crafts alkylation or acylation can be used to introduce substituents, with the regioselectivity being directed by the existing methoxy group.

Cross-Coupling Reactions: As mentioned in section 2.1.2, Suzuki-Miyaura and other palladium-catalyzed couplings are excellent methods for introducing new aryl or alkyl groups.

Functional Group Interconversion: Existing functional groups can be converted into others. For example, a nitro group can be reduced to an amine, which can then be further modified. A chloromethyl group can be converted to an acetoxymethyl or hydroxymethyl group. ontosight.ai

By systematically synthesizing a library of this compound analogs with varied substituents, researchers can probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on the biological activity of the parent compound.

Synthesis of Oxygenated Metabolite Analogs (e.g., Hydroxylated, Diol Forms)

The synthesis of oxygenated metabolite analogs of this compound, such as hydroxylated and diol derivatives, is crucial for metabolism and toxicological studies. While direct, single-step syntheses for these specific analogs are not extensively documented, established methodologies for polycyclic aromatic hydrocarbons (PAHs) provide a clear and viable pathway for their preparation. These methods typically involve a multi-step sequence starting from the parent aromatic hydrocarbon or a suitable precursor.

A general and effective strategy for preparing non-K-region trans-dihydrodiols of PAHs involves the stereospecific reduction of the corresponding o-quinones. acs.orgresearchgate.net This approach has been successfully applied to a range of PAHs, including benz[a]anthracene, and can be adapted for this compound. The typical synthetic sequence commences with the formation of a phenol (B47542), which is then oxidized to an o-quinone, followed by reduction to the target trans-dihydrodiol.

The key steps in the synthesis of a representative trans-dihydrodiol analog of this compound are outlined below. This generalized pathway is based on well-established transformations for analogous PAH compounds.

Step 1: Formation of a Phenolic Precursor

The initial step involves the introduction of a hydroxyl group onto the this compound skeleton to form a phenol. This can be achieved through various methods, including the use of Fremy's salt or through a sequence involving electrophilic substitution followed by conversion of the substituent to a hydroxyl group.

Step 2: Oxidation to an o-Quinone

The resulting phenol is then oxidized to the corresponding o-quinone. Reagents such as Fremy's salt ((KSO₃)₂NO) or phenylseleninic anhydride (B1165640) are effective for this transformation, yielding the highly reactive o-quinone intermediate. acs.orgresearchgate.net

Step 3: Reduction to the trans-Dihydrodiol

The final and critical step is the stereospecific reduction of the o-quinone to the trans-dihydrodiol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, providing the trans-diol with good stereoselectivity. acs.org Careful control of reaction conditions is necessary to avoid the formation of byproducts such as the corresponding hydroquinone (B1673460) and further reduced tetrahydro diols. acs.org

An alternative approach to obtaining diol analogs involves the reduction of p-quinones. For instance, 3-methoxybenz[a]anthracene-7,12-dione, a known compound, can serve as a precursor to the corresponding 7,12-diol upon reduction. acs.orgnih.gov

The following table summarizes the generalized synthetic route and key transformations for producing oxygenated metabolite analogs of this compound, based on established methods for related PAHs.

Target Analog Starting Material Intermediate(s) Key Transformation(s) Reagents Reference
trans-Dihydroxy-dihydro-7-methoxybenz[a]anthraceneThis compoundHydroxy-7-methoxybenz[a]anthracene, this compound-o-quinoneHydroxylation, Oxidation, Reduction1. Fremy's salt or other hydroxylating agent2. Phenylseleninic anhydride or Fremy's salt3. Lithium aluminum hydride (LiAlH₄) acs.org, researchgate.net
This compound-7,12-diol3-Methoxybenz[a]anthracene-7,12-dione-Reduction of a p-quinoneReducing agents such as sodium borohydride (B1222165) or LiAlH₄ acs.org, nih.gov

Investigation of Metabolic Biotransformation Pathways of 7 Methoxybenz a Anthracene

Phase I Metabolic Activation Mechanisms

The initial steps in the biotransformation of 7-Methoxybenz[a]anthracene involve oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These reactions primarily include O-demethylation of the methoxy (B1213986) group and epoxidation or hydroxylation of the aromatic core.

A key pathway in the metabolism of this compound is the O-demethylation of the methoxy group at the 7-position. This reaction is a specialized form of monooxygenase activity catalyzed by cytochrome P450 enzymes. epa.govnih.gov The process involves the cleavage of the O-CH3 bond, leading to the formation of formaldehyde (B43269) and the corresponding phenolic metabolite, 7-Hydroxybenz[a]anthracene. While direct synthesis methods for this compound are not extensively documented, the metabolism of such compounds is of significant interest. vulcanchem.com

While studies specifically identifying the CYP isoforms responsible for the O-demethylation of this compound are limited, extensive research on the metabolism of the parent compound, benz[a]anthracene, and its derivatives provides strong indications of the enzymes involved. The metabolism of PAHs is predominantly carried out by CYP1A1, CYP1A2, and CYP1B1. wikipedia.orgnih.gov For instance, treatment of rats with benz[a]anthracene has been shown to induce CYP1A1, CYP1A2, and CYP1B1. nih.gov In contrast, a chlorinated derivative, 7-chlorobenz[a]anthracene, selectively induced hepatic CYP1A2. nih.gov

Studies on other PAHs further support the role of these isoforms. In T-47D human breast cancer cells, both CYP1A1 and CYP1B1 are inducible by PAHs and are responsible for their metabolism. nih.gov Research on benzo[k]fluoranthene (B33198) demonstrated that both cDNA-expressed human CYP1A1 and CYP1B1 catalyze its hydroxylation. nih.gov Given that this compound is a procarcinogen that requires metabolic activation by cytochrome P450 enzymes, it is highly probable that CYP1A1 is a key player in its biotransformation. vulcanchem.com

Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of Benz[a]anthracene and its Derivatives

CYP IsoformSubstrateObservationReference(s)
CYP1A1 Benz[a]anthraceneInduced by BaA treatment in rats. nih.gov
7,12-Dimethylbenz[a]anthracene (B13559)Primarily responsible for converting DMBA-3,4-diol to anti-DMBADE. nih.gov
Benzo[k]fluorantheneCatalyzes 3- and 8-hydroxylation. nih.gov
CYP1A2 Benz[a]anthraceneInduced by BaA treatment in rats. nih.gov
7-Chlorobenz[a]anthraceneSelectively induced in rat liver. nih.gov
CYP1B1 Benz[a]anthraceneInduced by BaA treatment in rats. nih.gov
7,12-Dimethylbenz[a]anthracenePrimarily responsible for converting DMBA-3,4-diol to syn-DMBADE. nih.gov
Benzo[k]fluoranthenePreferentially catalyzes 8-hydroxylation. nih.gov

The metabolism of 7-chlorobenz[a]anthracene by fish liver microsomes resulted in the formation of 7-Cl-BA trans-8,9-dihydrodiol as the major metabolite, indicating a high degree of regioselectivity. nih.gov Similarly, the metabolism of 7-methylbenz[a]anthracene (B135024) by rat liver homogenates yields the corresponding hydroxymethyl derivative, demonstrating metabolic action at the 7-position. nih.gov This suggests that the 7-position of the benz[a]anthracene core is a primary site for metabolic attack, and thus O-demethylation of this compound would be an expected and regioselective pathway.

The O-demethylation of this compound directly yields 7-Hydroxybenz[a]anthracene. The formation of hydroxylated metabolites is a common step in the biotransformation of PAHs. For instance, the enzymatic hydroxylation of the methyl groups of 7-methylbenz[a]anthracene in rat lung cytosol preparations leads to the formation of 7-hydroxymethylbenz[a]anthracene. nih.gov While this is a hydroxylation of a methyl group rather than a demethylation, it underscores the metabolic tendency to form a hydroxyl group at the 7-position. The synthesis of various hydroxybenz[a]anthracene-7,12-diones has been described, which can be reduced to the corresponding hydroxybenz[a]anthracenes, indicating that these compounds can be chemically prepared for use as analytical standards in metabolism studies. documentsdelivered.com The formation of 7-Hydroxybenz[a]anthracene is a critical step, as this phenolic metabolite can undergo further Phase II conjugation reactions or potentially be oxidized to quinone-type structures.

In addition to O-demethylation, the benz[a]anthracene core of this compound is susceptible to epoxidation and hydroxylation reactions, which are also catalyzed by cytochrome P450 enzymes. pnas.org These reactions lead to the formation of arene oxides, which can then be enzymatically hydrated by epoxide hydrolase to form trans-dihydrodiols. nih.gov These pathways are central to the metabolic activation of many PAHs to their ultimate carcinogenic forms. epa.gov

The metabolism of the parent compound, benz[a]anthracene, by rat liver homogenates has been shown to occur at the 3,4-, 5,6-, and 8,9-positions, yielding phenols and dihydrodiols. nih.gov Similarly, the metabolism of 7-methylbenz[a]anthracene results in the formation of dihydrodiols at the 5,6- and 8,9-positions. nih.govnih.gov

Table 2: Major Dihydrodiol Metabolites of Benz[a]anthracene and its Derivatives

Parent CompoundDihydrodiol MetaboliteReference(s)
Benz[a]anthracene3,4-dihydrodiol nih.gov
5,6-dihydrodiol nih.gov
8,9-dihydrodiol nih.gov
7-Methylbenz[a]anthracene5,6-dihydrodiol nih.govnih.gov
8,9-dihydrodiol nih.gov
3,4-dihydrodiol nih.gov
10,11-dihydrodiol nih.gov
7,12-Dimethylbenz[a]anthracene5,6-dihydrodiol nih.gov
8,9-dihydrodiol nih.gov

The "K-region" (the 5,6-bond) of benz[a]anthracene is an electron-rich area that is particularly susceptible to epoxidation. epa.gov The formation of Benz[a]anthracene-5,6-epoxide is a well-established metabolic pathway. nih.gov Studies using liver microsomes from rats treated with different inducers have shown that various cytochrome P-450 isozymes exhibit stereoselective properties in the formation of K-region epoxides. nih.govcapes.gov.br For example, metabolism of benz[a]anthracene by liver microsomes from 3-methylcholanthrene-treated rats produces the K-region epoxide with a high preference for the (5S,6R)-enantiomer. nih.govcapes.gov.br This epoxide can then be converted to the corresponding 5,6-dihydrodiol or glutathione (B108866) conjugates. nih.gov The formation of a K-region epoxide on the this compound molecule is therefore a highly probable metabolic event.

Epoxidation and Hydroxylation Reactions on the Benz[a]anthracene Core [4, 7]

Non-K-Region Epoxidation and Hydroxylation Processes

The initial step in the metabolic activation of benz[a]anthracene analogues is the formation of arene oxides (epoxides) by cytochrome P450 enzymes. While epoxidation can occur at the electronically rich "K-region" (the 5,6-bond), metabolism at the "non-K-region" bonds is particularly significant as it can lead to the formation of ultimate carcinogenic metabolites.

For 7-substituted benz[a]anthracenes, metabolism occurs at several non-K-region positions, including the 1,2-, 3,4-, 8,9-, and 10,11-double bonds. nih.govnih.gov Studies on 7-ethylbenz[a]anthracene (7-EBA) have shown that the presence of a bulky substituent at the 7-position can influence the sites of metabolism. Compared to its methyl analogue, 7-EBA metabolism favors the formation of dihydrodiols on the angular 1,2,3,4-benzo-ring, while metabolism at the K-region (5,6-position) is diminished. nih.gov Similarly, research on 7-nitrobenz[a]anthracene (B1206480) indicates that oxidative metabolism readily occurs at the 3,4- and 8,9-positions. nih.gov This body of evidence suggests that this compound is likely metabolized extensively at its non-K-region bonds, leading to the formation of various epoxides that are precursors to dihydrodiols.

Stereoselective Formation of Diastereomeric Epoxides

The epoxidation of PAHs by cytochrome P450 enzymes is often a highly stereoselective process, resulting in the preferential formation of one enantiomer of the arene oxide over the other. This stereoselectivity is a crucial determinant of the subsequent metabolic pathway and the ultimate biological activity of the compound.

In the case of 7-substituted benz[a]anthracenes, metabolism by rat liver microsomes proceeds with a high degree of stereoselectivity. For example, the metabolism of 7-methylbenz[a]anthracene (7-MBA) yields optically active dihydrodiols, indicating the formation of enantiomerically enriched epoxide intermediates. nih.gov The subsequent hydrolysis of these epoxides leads to dihydrodiols with a predominantly R,R absolute configuration at the chiral centers. nih.govpsu.edu This stereopreference in the initial epoxidation step is critical, as it dictates the stereochemistry of the resulting diol and diol epoxide metabolites. It is therefore highly probable that the metabolic epoxidation of this compound also proceeds in a stereoselective manner, leading to the formation of specific diastereomeric epoxides.

Epoxide Hydrolase-Mediated Diol Formation from this compound Epoxidesnih.gov

Following their formation by cytochrome P450, the epoxide intermediates of this compound are primary substrates for epoxide hydrolases. These enzymes catalyze the hydrolysis of the epoxide ring to yield corresponding trans-dihydrodiols, a critical step in both detoxification and metabolic activation pathways. osti.gov The inhibition of epoxide hydrolase has been shown to completely block the formation of dihydrodiols from 7,12-dimethylbenz[a]anthracene, underscoring the enzyme's essential role. nih.gov Two major forms of epoxide hydrolase are involved in this process: soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH).

Soluble epoxide hydrolase is primarily located in the cytosol and peroxisomes and generally acts on endogenous lipid epoxides. While its role in the metabolism of complex PAHs like benz[a]anthracenes is less defined than that of mEH, it can contribute to the hydrolysis of certain arene oxides. However, the primary enzyme responsible for the hydration of PAH epoxides generated by the cytochrome P450 system is considered to be microsomal epoxide hydrolase.

Microsomal epoxide hydrolase (mEH) is a key enzyme in the biotransformation of PAHs and is embedded in the membrane of the endoplasmic reticulum, in close proximity to the cytochrome P450 enzymes that generate the initial epoxides. nih.gov This co-localization facilitates the efficient conversion of highly reactive arene oxides into more stable dihydrodiols. The action of mEH is indispensable for the formation of the dihydrodiol precursors required for the subsequent generation of bay-region diol epoxides. For benz[a]anthracene derivatives, mEH catalyzes the hydration of epoxides at various positions, leading to a mixture of dihydrodiol metabolites.

The table below summarizes the principal dihydrodiol metabolites identified from the in vitro metabolism of various 7-substituted benz[a]anthracene analogues by rat liver microsomes, which are expected to be similar for this compound.

Parent CompoundPredominant Dihydrodiol Metabolites
7-Methylbenz[a]anthracene (7-MBA)8,9-dihydrodiol, 5,6-dihydrodiol
7-Ethylbenz[a]anthracene (7-EBA)8,9-dihydrodiol, 1,2-dihydrodiol
7-Nitrobenz[a]anthracene3,4-dihydrodiol, 8,9-dihydrodiol
7-Chlorobenz[a]anthracene8,9-dihydrodiol, 3,4-dihydrodiol
7-Bromobenz[a]anthracene (B1201482)3,4-dihydrodiol, 8,9-dihydrodiol
Data compiled from studies on analogous compounds. nih.govnih.govnih.govpsu.edu
Stereochemistry of Diol Metabolite Production

The enzymatic hydration of arene oxides by mEH is also a stereospecific reaction. The stereochemistry of the resulting dihydrodiol is dependent on the configuration of the initial epoxide substrate. Studies on the metabolism of 7-MBA and 7-nitrobenz[a]anthracene have consistently shown that the major dihydrodiol metabolites possess a trans-R,R absolute configuration. nih.govnih.gov For instance, the major enantiomers of the 3,4- and 8,9-dihydrodiols of 7-nitrobenz[a]anthracene were determined to be the (3R,4R)- and (8R,9R)-dihydrodiols, respectively. nih.gov This stereochemical outcome is a direct consequence of the stereoselective formation of the initial epoxide and the specific action of mEH. It is anticipated that the metabolism of this compound would yield a similar stereochemical profile, with the predominant formation of trans-(R,R)-dihydrodiols.

Metabolite TypePredominant Absolute Configuration
7-MBA-1,2-dihydrodiol1R,2R
7-MBA-3,4-dihydrodiol3R,4R
7-MBA-10,11-dihydrodiol10R,11R
7-Nitro-BA-3,4-dihydrodiol3R,4R
7-Nitro-BA-8,9-dihydrodiol8R,9R
Table based on findings from analogous 7-substituted benz[a]anthracenes. nih.govnih.gov

Formation of Bay-Region Diol Epoxides from this compound Precursorsnih.gov

The formation of a bay-region diol epoxide is widely accepted as the ultimate metabolic activation step for many carcinogenic PAHs. nih.gov This pathway involves a second epoxidation event, catalyzed again by cytochrome P450 enzymes, on the double bond adjacent to the hydroxylated bay-region of a dihydrodiol metabolite. For benz[a]anthracene and its derivatives, the key precursor is the trans-3,4-dihydrodiol. nih.gov

This proximate carcinogen is further metabolized to form a 3,4-diol-1,2-epoxide, a highly reactive species. nih.govnih.gov This diol epoxide has a sterically hindered "bay-region" formed by the angular benzo-ring. The resulting epoxide ring is highly susceptible to nucleophilic attack by cellular macromolecules, such as DNA. The formation of a bay-region diol epoxide has been strongly correlated with the carcinogenic and mutagenic activity of 7,12-dimethylbenz[a]anthracene. nih.govnih.gov Given that 7-substituted benz[a]anthracenes are known to form the precursor trans-3,4-dihydrodiol, it is the presumed pathway for the formation of the ultimate carcinogenic metabolite of this compound. nih.govpsu.edu

Identification of Proximate Carcinogen Precursors

The metabolic activation of benz[a]anthracenes is a key step in their carcinogenesis. While direct studies on this compound are limited, the metabolism of related compounds like 7-methylbenz[a]anthracene (7-MBA) and 7,12-dimethylbenz[a]anthracene (DMBA) serves as an essential reference. nih.govresearchgate.net The "meso-region" theory of PAH carcinogenesis posits that the introduction of a good leaving group on side-chains at reactive positions is a critical step. nih.gov For methylated PAHs, this involves hydroxylation of a methyl group, followed by an esterification reaction, such as sulfation, to create a reactive benzylic carbocation. nih.gov

In the case of this compound, the methoxy group can undergo O-demethylation to form a hydroxyl group, a common metabolic reaction. This resulting phenolic metabolite can then be a substrate for further activation or detoxification.

Studies on the fungus Cunninghamella elegans, a model for mammalian metabolism, showed that 7-MBA is metabolized into several products, including 7-hydroxymethylbenz[a]anthracene-trans-8,9-dihydrodiol and 7-hydroxymethylbenz[a]anthracene-trans-3,4-dihydrodiol. nih.gov Similarly, rat liver microsomes metabolize 7-MBA to these and other dihydrodiols. nih.gov For DMBA, metabolites such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and its trans-3,4-diol have been shown to be mutagenic in mammalian cells. nih.gov These findings suggest that dihydrodiols are significant proximate carcinogen precursors. The formation of such diols on the aromatic ring of this compound would be a critical activation step.

Table 1: Key Metabolites in the Activation of Related Benz[a]anthracenes

Parent CompoundKey Metabolite TypeMetabolic ProcessSignificance
7-Methylbenz[a]anthracene (7-MBA)DihydrodiolsOxidationProximate Carcinogen nih.gov
7,12-Dimethylbenz[a]anthracene (DMBA)Hydroxymethyl derivativesMethyl group oxidationMutagenic Precursor nih.gov
7,12-Dimethylbenz[a]anthracene (DMBA)Diol EpoxidesEpoxidation of DihydrodiolsUltimate Carcinogen

This table illustrates the types of metabolites identified for similar compounds, which are expected to be analogous for this compound.

Stereochemical Profiles of Bay-Region Diol Epoxides

The ultimate carcinogenic metabolites of many PAHs are bay-region diol epoxides. These are formed when a trans-dihydrodiol metabolite, located adjacent to a bay region of the hydrocarbon, is further metabolized by cytochrome P450 enzymes to form a diol epoxide. The stereochemistry of these diol epoxides is crucial to their carcinogenic activity.

For the related compound DMBA, metabolism in mouse skin homogenates leads to the formation of various metabolites, although the K-region diol was not detected in significant amounts. nih.gov The focus of activation for many benz[a]anthracenes is the formation of a diol in the 3,4-position, which is then epoxidized to form the highly reactive 3,4-diol-1,2-epoxide. It is this bay-region diol epoxide that can readily react with DNA to form adducts, initiating the process of carcinogenesis. researchgate.net While the specific stereochemical profile for this compound has not been detailed, it is expected to follow this general pathway, with the (+)-anti-diol epoxide isomer typically being the most tumorigenic form for many PAHs.

Phase II Conjugation Pathways and Detoxification Research

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate their removal from the body. reactome.orgdrughunter.com These reactions are generally considered detoxification pathways, although bioactivation can sometimes occur. reactome.org The primary Phase II reactions for PAH metabolites are glucuronidation and sulfation. upol.cz

Glucuronidation Pathways of this compound Metabolites

Glucuronidation is a major Phase II pathway where glucuronic acid is attached to a substrate. upol.cz This process significantly increases the polarity of xenobiotics, aiding in their excretion. frontiersin.org

The enzymes responsible for glucuronidation are the Uridine Diphosphate Glucuronosyltransferases (UGTs). upol.cznih.gov These enzymes are primarily located in the liver and transfer glucuronic acid from the cofactor UDP-glucuronic acid to substrates containing suitable functional groups, such as hydroxyls or phenols. nih.gov The UGT superfamily is diverse, with different isoforms showing substrate specificity. frontiersin.org For instance, UGT1A6 is involved in the detoxification of benzo(a)pyrene, and UGT1A4 is active in the glucuronidation of a nicotine (B1678760) metabolite. frontiersin.org It is highly probable that phenolic metabolites of this compound are substrates for one or more UGT isoforms, which would play a crucial role in its detoxification and elimination. frontiersin.org

The identification of specific glucuronide conjugates is essential for a complete understanding of metabolic pathways. In studies with hamster embryo cells treated with DMBA, phenolic derivatives were found to be the major components released after treatment with β-glucuronidase, an enzyme that cleaves glucuronide conjugates. nih.gov This indicates that glucuronidation of phenolic metabolites is a major metabolic route for DMBA. nih.gov Advanced analytical techniques such as high-pressure liquid chromatography (HPLC) coupled with mass spectrometry and NMR spectroscopy are used to isolate and identify these conjugates. researchgate.net For this compound, it is expected that its hydroxylated metabolites would undergo extensive glucuronidation.

Table 2: Common Phase II Conjugation Reactions

Conjugation ReactionEnzyme FamilyCofactorFunction
GlucuronidationUGTsUDP-glucuronic acidIncreases water solubility for excretion upol.cznih.gov
SulfationSULTsPAPSDetoxification and, in some cases, bioactivation nih.govupol.cz

This table provides a general overview of the key enzyme families and their functions in Phase II metabolism.

Sulfation Mechanisms and Sulfotransferase Involvement

Sulfation is another critical Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs). upol.cz These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate. upol.cz Cytosolic SULTs are primarily responsible for the sulfation of xenobiotics and small endogenous molecules. upol.cz

While often a detoxification pathway, sulfation can also lead to bioactivation. nih.gov In the case of methylated PAHs, sulfation of a hydroxymethyl group creates a reactive sulfate (B86663) ester that can spontaneously break down to form a highly electrophilic carbocation capable of binding to DNA. nih.gov This pathway is a known activation mechanism for compounds like 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov Therefore, while phenolic metabolites of this compound may be detoxified by sulfation, any hydroxymethyl metabolites formed via other pathways could potentially be activated by SULTs. The SULT1A subfamily, which is found in the liver and other tissues, is known to metabolize phenolic compounds and would likely be involved in the sulfation of this compound metabolites. upol.czuef.fi

Investigation into the Metabolic Biotransformation of this compound Lacks Specific Data on Key Detoxification Pathway

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the metabolic fate of this compound, a methoxylated polycyclic aromatic hydrocarbon (PAH). Specifically, detailed research findings and data on its biotransformation via Glutathione S-Transferase (GST)-mediated conjugation and the subsequent formation of mercapturic acids are not presently available.

While the metabolic pathways of many PAHs are well-documented, the specific influence of a methoxy group at the 7-position of the benz[a]anthracene skeleton on these processes remains largely unexplored. The mercapturic acid pathway is a critical detoxification route for many xenobiotics, including PAHs. This multi-step process, initiated by the conjugation of the electrophilic metabolite with glutathione (GSH), is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). This initial conjugation is a key step in neutralizing reactive intermediates that could otherwise interact with cellular macromolecules like DNA, leading to potential mutagenicity and carcinogenicity.

Following the initial conjugation, the resulting glutathione conjugate is sequentially metabolized by γ-glutamyltransferase and dipeptidases to form a cysteine conjugate. The final step in the classic mercapturic acid pathway is the N-acetylation of the cysteine conjugate by N-acetyltransferase to form a mercapturic acid, which is then typically excreted in the urine.

For many parent PAHs, such as benz[a]anthracene itself, studies have elucidated the formation of various glutathione conjugates. For instance, research on benz[a]anthracene metabolism in rat liver homogenates has identified several glutathione adducts, indicating the involvement of this pathway in its detoxification. nih.gov Similarly, the enzymatic conjugation of glutathione with reactive diol-epoxides of benz[a]anthracene has been studied, providing insights into the kinetics of this detoxification reaction.

Furthermore, investigations into substituted benz[a]anthracene derivatives, such as 7,12-dimethylbenz[a]anthracene and 7,12-dihydroxymethylbenz[a]anthracene, have also shown the formation of glutathione conjugates, highlighting the versatility of GSTs in handling a range of substituted PAHs. nih.gov

However, despite the available information on related compounds, there is a conspicuous absence of specific data for this compound. Crucial details, such as the identification of specific glutathione conjugates of this compound, the particular GST isozymes involved in their formation, and the quantitative analysis of the resulting mercapturic acids, are not described in the current body of scientific literature. This lack of specific research findings prevents a detailed discussion and the creation of data tables pertaining to the Glutathione S-Transferase-mediated conjugation and mercapturic acid formation of this particular compound.

Therefore, while the general principles of PAH metabolism via the mercapturic acid pathway are well-established, their specific application to this compound remains an area requiring future research.

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation by Activated 7-Methoxybenz[a]anthracene Metabolites

The formation of covalent adducts between metabolites of benz[a]anthracenes and DNA is a critical molecular initiating event in their carcinogenic process. This process begins with the metabolic activation of the parent hydrocarbon into highly reactive electrophiles, primarily diol epoxides. These activated metabolites can then attack nucleophilic sites on DNA bases, forming bulky adducts that distort the DNA helix. aopwiki.org If not removed by cellular DNA repair mechanisms, these persistent lesions can lead to miscoding during DNA replication, resulting in permanent mutations. aopwiki.org

While direct studies on this compound are limited, extensive research on the closely related compound 7-methylbenz[a]anthracene (B135024) (7-MBA) provides significant insight into the expected adduct profile. Analysis of SENCAR mouse epidermis treated with 7-MBA revealed the formation of both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) adducts derived from the bay-region diol epoxides of the compound. nih.gov The total covalent binding of 7-MBA to DNA was measured at 0.37 ± 0.07 pmol/mg DNA 24 hours after topical application. nih.gov These findings underscore the capacity of activated benz[a]anthracene derivatives to form stable and potentially mutagenic lesions in DNA. researchgate.net

The specific structures of DNA adducts formed by activated benz[a]anthracenes have been characterized in detail. For 7-methylbenz[a]anthracene (7-MBA), the major DNA adduct identified in mouse epidermis is (+)-anti-7-MBADE-trans-N2-dGuo. nih.gov This adduct results from the reaction of the anti-diol epoxide of 7-MBA with the exocyclic N2 amino group of guanine (B1146940).

In addition to this major adduct, several minor adducts have also been detected. These include a deoxyguanosine adduct derived from the syn-diol epoxide of 7-MBA and at least two distinct deoxyadenosine adducts. nih.gov One minor dAdo adduct originates from the syn-diol epoxide, while another is formed from either the anti- or syn-epoxide. nih.gov The reaction of other activated PAHs with adenine (B156593) typically occurs at the N6 position, forming N6-dA adducts. mdpi.com Furthermore, studies on other benz[a]anthracenes have shown that adducts can also form with deoxycytidine (dCyd), although they are generally less abundant than purine (B94841) adducts. For instance, benz[a]anthracene 3,4-diol-1,2-epoxide forms dCyd adducts that constitute approximately 7% of the total DNA adducts. acs.org

These adducts can be broadly categorized as stable, which remain in the DNA unless repaired, and depurinating, which are lost from DNA by the cleavage of the glycosidic bond, leaving behind an apurinic site that can lead to mutations. researchgate.net

Table 1: DNA Adducts Formed by Activated 7-Methylbenz[a]anthracene (7-MBA) Metabolites

Adduct TypeMetabolite OriginRelative AbundanceTarget BaseAttachment Site
dG Adduct (+)-anti-7-MBADEMajorDeoxyguanosineN2
dG Adduct syn-7-MBADEMinorDeoxyguanosineNot specified
dA Adduct syn-7-MBADEMinorDeoxyadenosineN6 (presumed)
dA Adduct anti- or syn-7-MBADEMinorDeoxyadenosineN6 (presumed)

The formation of DNA adducts by benz[a]anthracenes is a highly selective process, governed by both regioselectivity (which region of the molecule is metabolized) and stereoselectivity (the specific 3D arrangement of the resulting metabolites and adducts).

Regioselectivity: Metabolic activation of benz[a]anthracenes can occur at different double bonds within the polycyclic ring structure. Studies on halogenated derivatives, such as 7-chlorobenz[a]anthracene (7-Cl-BA) and 7-bromobenz[a]anthracene (B1201482) (7-Br-BA), show that metabolism occurs preferentially at the C-8/C-9 double bond, but also significantly at the C-3/C-4 and C-5/C-6 positions. nih.gov The formation of diol epoxides in the "bay region" of the molecule is particularly significant for carcinogenic activity. For 7-MBA, both anti- and syn-bay-region diol epoxides (7-MBADEs) are formed and react with DNA. nih.gov

Stereoselectivity: The metabolism is also stereoselective, producing specific stereoisomers of the diol and diol epoxide metabolites. For 7-Cl-BA and 7-Br-BA, metabolism by mouse liver microsomes preferentially yields trans-dihydrodiols with an R,R absolute configuration. nih.gov This stereochemical preference extends to the subsequent DNA adducts. The major adduct formed by 7-MBA is the (+)-anti-7-MBADE-trans-N2-dGuo, indicating a specific reaction between the (+)-anti-diol epoxide stereoisomer and guanine, resulting in a trans configuration at the point of attachment. nih.gov

A critical factor determining the mutagenic and carcinogenic potential of a DNA adduct is its stability and persistence within the genome. aopwiki.org Adducts that are not efficiently removed by cellular DNA repair pathways can remain in the DNA for long periods, increasing the probability of causing a mutation during cell replication.

Studies on related benz[a]anthracenes demonstrate that their DNA adducts can be highly persistent. For example, after a single application of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to mouse skin, DNA adducts were found to persist at virtually constant levels for up to 42 weeks. psu.edu Similarly, DMBA adducts in the bone marrow and liver of rats were also found to be persistent. nih.gov This long-term persistence, even in proliferating tissues, suggests that a fraction of the initial DNA damage escapes repair. psu.edu This persistence is considered a key attribute contributing to the high carcinogenic potential of these compounds, as the "dormant" lesions can become fixed as mutations long after the initial exposure. psu.eduwur.nl

Protein Adduct Formation and Enzyme Binding Studies

In addition to reacting with DNA, the reactive electrophilic metabolites of benz[a]anthracenes can also bind covalently to cellular proteins, forming protein adducts. This process is initiated by the same metabolic activation pathways responsible for DNA adduct formation, primarily involving cytochrome P450 (CYP) enzymes. researchgate.net The binding of these metabolites to enzymes and other proteins can alter their structure and function.

The metabolic pathway itself represents a series of enzyme binding events. For instance, the first step in the activation of many methylated PAHs is the hydroxylation of a methyl group, followed by sulfation via a sulfotransferase enzyme. researchgate.net This creates a reactive sulfate (B86663) ester, which can dissociate to form a highly electrophilic benzylic carbocation capable of binding to any available nucleophile, including amino acid residues in proteins or DNA bases. researchgate.net While protein adducts are not directly mutagenic in the way DNA adducts are, they can contribute to cellular toxicity and disrupt critical cellular processes.

Interactions with Aryl Hydrocarbon Receptor (AhR) and Other Nuclear Receptors

This compound and other PAHs can interact with various cellular receptors, which modulates their metabolism and can trigger other biological effects. The most well-studied of these is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Upon entering the cell, many PAHs bind to AhR, causing it to translocate to the nucleus where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the increased transcription of a battery of genes, including those for metabolic enzymes like CYP1A1 and CYP1B1. researchgate.net This interaction creates a feedback loop: the PAH induces the very enzymes that metabolize it, which can either lead to its detoxification and excretion or its activation into DNA-binding metabolites. researchgate.net

Beyond the AhR, metabolites of benz[a]anthracenes have been shown to interact with other nuclear receptors. For example, various hydroxylated metabolites of benz[a]anthracene can bind to the estrogen receptor (ER). researchgate.net The binding affinity is sensitive to the specific molecular structure; methyl substitution at the 12-position in the bay region induces a twist in the molecular framework that decreases its binding affinity for the ER compared to flatter analogues. researchgate.net These interactions with nuclear receptors demonstrate that the biological effects of benz[a]anthracenes extend beyond direct DNA damage and can include the disruption of endocrine signaling pathways.

Cellular and Subcellular Responses to 7 Methoxybenz a Anthracene Exposure in Experimental Research Models

Induction of Xenobiotic Metabolizing Enzymes and AhR Activation

The primary mechanism by which many PAHs exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of a suite of genes, including those for xenobiotic metabolizing enzymes. Upon binding a ligand like a PAH, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. This process induces the transcription of enzymes such as Cytochrome P450 family 1 subfamily A member 1 (CYP1A1) and subfamily B member 1 (CYP1B1), which are crucial for the metabolic processing of these xenobiotics.

While direct studies on 7-Methoxybenz[a]anthracene are not available in the provided search results, research on related compounds indicates that substitutions on the PAH backbone, including methoxylation, can significantly influence AhR activation. A study using a luciferase reporter gene assay in Atlantic cod demonstrated that while many parent PAHs were not strong agonists for the AhR, their hydroxylated and/or alkylated derivatives were potent activators. This suggests that substituted congeners, which would include methoxylated PAHs, can be effective ligands for the AhR, thereby initiating the cascade of xenobiotic metabolism. The induction of CYP enzymes is a critical first step, as it can lead to either detoxification or, conversely, the bioactivation of the compound into more reactive and potentially toxic metabolites.

Table 1: Agonistic Activity of Substituted Polycyclic Aromatic Compounds on Atlantic Cod Aryl Hydrocarbon Receptors (AhRs)

Compound ClassAgonistic Potential on AhRsKey Finding
Parent PAHs (e.g., Naphthalene (B1677914), Phenanthrene (B1679779), Chrysene)Generally low to no agonistic activityThe basic, unsubstituted ring structures are often poor activators of the AhR.
Substituted PAHs (Hydroxylated and/or Alkylated)Potent agonistsThe addition of functional groups can significantly increase the compound's ability to bind to and activate the AhR.
Methoxylated CongenersImplied potent agonistsAs a class of substituted PAHs, methoxylated derivatives are expected to be more potent AhR agonists than their parent compounds.

Perturbation of DNA Repair Mechanisms and Genome Stability Maintenance

The metabolic activation of PAHs can lead to the formation of reactive intermediates, such as diol epoxides, which can covalently bind to DNA to form DNA adducts. The formation of these adducts is a primary mechanism of chemical carcinogenesis, as they can lead to mutations if not properly removed by the cell's DNA repair machinery.

No information was found in the provided search results regarding the specific impact of this compound on Nucleotide Excision Repair (NER) pathways.

No information was found in the provided search results regarding the specific modulation of Base Excision Repair (BER) or Mismatch Repair (MMR) by this compound.

Alterations in Gene Expression Profiles and Signal Transduction Pathways

Exposure to PAHs can induce widespread changes in gene expression, extending beyond the canonical AhR-regulated battery of metabolic enzymes. These alterations can affect various signal transduction pathways that control fundamental cellular processes. However, specific research detailing the broader gene expression signature or the impact on signaling cascades following exposure to this compound is not available in the provided search results.

Research on Apoptotic and Necrotic Pathways Induced by Metabolic Activation

The accumulation of cellular damage, such as extensive DNA adduct formation resulting from the metabolic activation of PAHs, can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Apoptosis is a regulated process to eliminate damaged cells, while necrosis is a pathological response that can lead to inflammation. Research has shown that metabolites of certain PAHs can induce apoptosis in various cell types. For instance, hydroxylated metabolites of benz[a]anthracene have been shown to upregulate the expression of apoptosis-related genes in fish liver cells. However, studies specifically investigating the induction of apoptotic or necrotic pathways by metabolites of this compound were not found in the provided search results.

Impact on Cell Proliferation and Differentiation in Vitro

PAHs and their metabolites can interfere with the signaling pathways that regulate cell proliferation and differentiation, which can contribute to cancer development. For example, some anthracene (B1667546) derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest. Conversely, other PAHs can promote proliferation. There is no specific information available in the provided search results from in vitro studies on the impact of this compound on cell proliferation or differentiation.

Mechanistic Investigation of Carcinogenic Potential and Mutagenicity in Experimental Systems

Mutagenicity Assays and Genotoxicity Studies

A battery of in vitro and in vivo tests are employed to assess the potential of a substance to induce genetic mutations and chromosomal damage. For 7-Methoxybenz[a]anthracene, a derivative of the polycyclic aromatic hydrocarbon (PAH) family, such studies are crucial due to the known carcinogenic properties of many related compounds. ontosight.ai

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

A study on various 7-substituted derivatives of benz[a]anthracene was conducted using the Salmonella reverse mutation assay. Among the tested compounds was 7-methoxymethyl-B[a]A, a structurally related but distinct compound from this compound. This compound, 7-methoxymethyl-B[a]A, demonstrated mutagenic activity in the presence of a metabolic activation system (S-9). tandfonline.com However, specific data from bacterial reverse mutation assays for this compound was not available in the searched scientific literature. One source indicated that "Mutation data reported" for this compound, but the specific details of the study, the bacterial strains used, the concentrations tested, and the results obtained were not provided. scribd.com

Table 1: Summary of Bacterial Reverse Mutation Assay Findings for Related Compounds

Compound NameAssay SystemMetabolic Activation (S-9)Result
7-Methoxymethyl-B[a]ASalmonella typhimuriumPresentMutagenic

This table is based on data for a structurally similar compound and is provided for contextual reference only. No direct data for this compound was found.

Mammalian cell gene mutation assays, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay, are employed to detect gene mutations in cultured mammalian cells. These assays are crucial for understanding the mutagenic potential of a substance in a system that more closely resembles human physiology than bacterial assays.

Despite a thorough search of scientific literature, no studies were identified that specifically investigated the mutagenic effects of this compound using mammalian cell gene mutation assays like the HPRT assay. Therefore, there is no available data to report on its potential to induce gene mutations in mammalian cells in vitro.

Chromosomal aberration assays and micronucleus tests are cytogenetic assays that evaluate the potential of a chemical to cause structural damage to chromosomes or to interfere with the mitotic apparatus, leading to the formation of micronuclei.

No specific studies on the induction of chromosomal aberrations or the formation of micronuclei by this compound in either in vitro or in vivo systems were found in the reviewed scientific literature. Consequently, there is no data to present regarding its clastogenic or aneugenic potential.

In Vivo Carcinogenesis Bioassays and Tumorigenesis Research in Animal Models

In vivo carcinogenesis bioassays in animal models provide the most direct evidence of a substance's potential to cause cancer in a living organism. These long-term studies are critical for risk assessment.

Research into the carcinogenic effects of benz[a]anthracene derivatives often involves observing the development of tumors at specific organ sites in animal models over time. This allows for the determination of tumor latency and an investigation into the underlying molecular events.

A comprehensive search of the scientific literature did not yield any in vivo carcinogenesis bioassays or tumorigenesis studies specifically for this compound. Therefore, there is no information available on the molecular events, tumor latency, or target organ sites associated with exposure to this particular compound.

The analysis of tumors from animal bioassays can lead to the identification of specific molecular signatures, such as mutations in key cancer-related genes (e.g., oncogenes and tumor suppressor genes), which can provide insights into the mechanism of carcinogenesis.

As no in vivo carcinogenesis studies for this compound were found, there have been no opportunities to identify or report on any molecular signatures in animal tumors resulting from exposure to this compound.

Contribution of Specific Metabolites to Mutagenic and Carcinogenic Activity

The carcinogenic and mutagenic properties of polycyclic aromatic hydrocarbons (PAHs) are intrinsically linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules like DNA. lookchem.comresearchgate.net For this compound, while direct and extensive experimental data on its specific metabolites and their individual contributions to carcinogenicity are limited in publicly accessible literature, the metabolic pathways and the roles of resulting metabolites can be inferred from the extensive research on its parent compound, benz[a]anthracene, and its alkylated derivatives such as 7-methylbenz[a]anthracene (B135024) (7-MBA) and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govnih.gov

The metabolic activation of benz[a]anthracene and its derivatives is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. researchgate.netnih.gov This process typically involves the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to dihydrodiols. researchgate.net A key pathway in the activation of many carcinogenic PAHs is the formation of a "bay-region" diol epoxide. nih.gov For benz[a]anthracene derivatives, this involves the formation of a diol at the 3,4-position, which is then further epoxidized in the 1,2-position, creating a highly reactive 3,4-diol-1,2-epoxide. nih.gov This electrophilic metabolite can then form covalent adducts with DNA, a critical initiating step in chemical carcinogenesis. nih.gov

The presence of a methoxy (B1213986) group at the 7-position of the benz[a]anthracene skeleton is expected to influence its metabolism. The methoxy group can undergo O-demethylation to form a hydroxylated metabolite, 7-hydroxybenz[a]anthracene. This phenolic metabolite could then be subject to further oxidation or conjugation reactions. Furthermore, the electronic properties of the methoxy group can influence the reactivity of the aromatic ring system, potentially affecting the sites and rates of epoxidation by CYP enzymes. However, without direct experimental evidence, the precise impact of the 7-methoxy group on the balance between detoxification and activation pathways remains speculative.

To illustrate the contribution of specific metabolites to the carcinogenicity of benz[a]anthracene derivatives, the well-studied compound 7-methylbenz[a]anthracene (7-MBA) serves as a relevant analogue. Research has shown that specific metabolites of 7-MBA exhibit varying degrees of mutagenic and carcinogenic activity.

Table 1: Biological Activity of 7-Methylbenz[a]anthracene (7-MBA) and its Metabolites

Compound/MetaboliteBiological ActivityResearch Findings
7-Methylbenz[a]anthracene (7-MBA) Carcinogenic and mutagenic after metabolic activation.Considered a potent carcinogen that requires metabolic activation. Its carcinogenic activity is correlated with its ability to bind to DNA after being metabolized. nih.gov
7-MBA-3,4-dihydrodiol Highly active in inducing malignant transformation.This non-K-region dihydrodiol is considered a proximate carcinogen, being a key intermediate in the pathway to the ultimate carcinogenic diol-epoxide. nih.gov It was the most active dihydrodiol in inducing in vitro malignant transformation of mouse M2 fibroblasts. nih.gov
7-MBA-8,9-dihydrodiol More active than the parent compound in transformation assays.Showed greater activity than 7-MBA itself in inducing malignant transformation. nih.gov
7-MBA-1,2-dihydrodiol Slight activity in transformation assays.Exhibited only weak activity in inducing malignant transformation. nih.gov
7-MBA-5,6-dihydrodiol (K-region) Inactive in transformation assays.This K-region dihydrodiol, which cannot be further metabolized to a bay-region diol-epoxide, was found to be inactive. nih.gov
7-MBA-5,6-oxide Carcinogenic.Induced adenomas and two carcinomas in an in vitro-in vivo carcinogenicity test using mouse lung tissue. nih.gov

The data on 7-MBA metabolites highlight the critical role of the position of metabolic modification on the biological activity of the resulting compound. Specifically, the formation of the 3,4-dihydrodiol is a key activation step, leading to the ultimate carcinogen, the 3,4-diol-1,2-epoxide. nih.govnih.gov In contrast, metabolism at the K-region (the 5,6-bond) appears to be a detoxification pathway for this compound. nih.gov

While a direct parallel cannot be definitively drawn without experimental data, it is plausible that the carcinogenicity of this compound is also dependent on the formation of specific diol epoxide metabolites. The influence of the 7-methoxy group on the regioselectivity of the CYP enzymes would be a critical determinant of its carcinogenic potential.

Structure Activity and Structure Metabolism Relationship Sar/smr Studies with 7 Methoxybenz a Anthracene Derivatives

Impact of Methoxy (B1213986) Group Position and Other Substituents on Metabolic Fate

The metabolic activation of benz[a]anthracene derivatives is a crucial first step in their mechanism of action. This process is heavily dependent on the type and position of substituents on the aromatic ring system.

The position of a methoxy group influences the metabolic pathways of PAHs. While specific metabolic studies on 7-Methoxybenz[a]anthracene are not extensively detailed in the provided results, general principles of PAH metabolism suggest that the methoxy group can direct metabolism towards or away from the formation of reactive intermediates. For instance, the presence of a methoxy group can affect the activity of cytochrome P450 enzymes, which are responsible for the initial oxidation of the PAH ring. This can lead to the formation of various metabolites, including phenols, dihydrodiols, and quinones.

In related compounds, the position of substituents is critical. For example, in stilbene (B7821643) photocyclization, a process used to synthesize phenanthrene (B1679779) structures (a core component of benz[a]anthracene), the position of methoxy groups can determine the final product by influencing which group is eliminated. mdpi.com Similarly, in other aromatic systems, the placement of a methoxy group at different positions (ortho, meta, para) has been shown to significantly tune the electronic and chemical properties of the molecule. researchgate.net This directing effect is fundamental to the metabolic fate of the compound, as different initial oxidation sites can lead to vastly different downstream metabolites, some of which may be more or less reactive and toxic. For example, metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) can lead to the formation of hydroxymethyl derivatives, which are a step towards detoxification or further activation. researchgate.net The presence and position of a methoxy group would compete with or modify such pathways.

Influence of Structural Modifications on DNA Adduct Formation Efficiency and Specificity

The ultimate carcinogenic activity of many PAHs is linked to their ability to form covalent bonds with DNA, creating what are known as DNA adducts. These adducts can lead to mutations if not properly repaired, initiating the process of carcinogenesis.

Structural modifications to the benz[a]anthracene skeleton have a direct impact on the efficiency and specificity of DNA adduct formation. The potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) is known to form DNA adducts after metabolic activation to reactive diol-epoxides. nih.gov These adducts primarily form with guanine (B1146940) and adenine (B156593) bases in DNA. The introduction of a methoxy group, as in this compound, or other functional groups can alter this process in several ways:

Altering Metabolic Activation: As discussed previously, substituents affect the metabolic pathway. This can either enhance or decrease the formation of the ultimate carcinogenic metabolite, the diol-epoxide. For example, a non-carcinogenic fluoro-substituted DMBA analogue produced significantly lower levels of DNA adducts compared to DMBA itself, suggesting that the fluorine substituent hindered the necessary metabolic activation. nih.gov

Modifying Reactivity: The electronic properties conferred by a substituent can change the reactivity of the diol-epoxide. An electron-donating group like methoxy could stabilize the reactive intermediate, potentially altering its half-life and ability to reach and react with DNA.

Steric Effects: The size and position of a substituent can sterically hinder the approach of the reactive metabolite to the DNA helix or influence its orientation, thereby affecting which nucleotide base it binds to and the conformation of the resulting adduct. pnas.org

Studies on related benz[a]anthracene derivatives show that even small changes, like the substitution of a methyl group with a bromomethyl group, can alter biological activity, which is intrinsically linked to DNA interaction. nih.gov For example, 7-bromomethylbenz[a]anthracene is known to react with nucleic acids, forming adducts. acs.org The specificity of adduct formation can also be influenced; while DMBA forms adducts with both adenine and guanine, other PAHs like benzo[a]pyrene (B130552) primarily form guanine adducts. The structural features of a methoxy-substituted derivative would likewise influence its unique DNA adduct profile.

Correlation between Molecular Structure and Biological Activity in Experimental Models

The link between a compound's structure and its biological activity is the cornerstone of structure-activity relationship (SAR) studies. For benz[a]anthracene derivatives, this often focuses on carcinogenicity.

Research has consistently shown that minor structural changes to the benz[a]anthracene molecule can lead to profound differences in carcinogenic potency. pnas.org The parent compound, benz[a]anthracene, is relatively weak, but the addition of methyl groups at the 7- and 12-positions (DMBA) creates one of the most potent chemical carcinogens known. pnas.org

The introduction of a methoxy group is also known to modulate biological activity. In various classes of compounds, methoxy groups have been shown to enhance cytotoxic activity. mdpi.comsrce.hr The position of substituents is paramount. For example, studies on methyl-substituted benz[a]anthracenes have shown that substitution at specific positions yields active carcinogens, while substitution at other positions results in inactive compounds. rroij.com

Quantitative structure-activity relationship (QSAR) studies attempt to mathematically model the connection between chemical structure and biological activity. researchgate.netresearchgate.net These models often use electronic and geometric parameters to predict the carcinogenicity of different derivatives. For benz[a]anthracenes, factors like the presence of specific structural regions (such as the bay-region and L-region) and the electronic properties of these regions are considered critical for carcinogenic activity. researchgate.net The presence of a 7-methoxy group would significantly alter the electronic landscape of the molecule, thereby influencing its predicted and observed biological activity. For instance, the replacement of a methyl group in the potent carcinogen 7-methylbenz[a]anthracene (B135024) with other groups can modulate its tumorigenicity in animal models. nih.gov

Below is a table summarizing the observed activity of various substituted benz[a]anthracene derivatives in experimental models, illustrating the principles of SAR.

Compound NameSubstituent(s)Observed Biological Activity in Experimental Models
7-Methylbenz[a]anthracene7-MethylActively tumorigenic; induces subcutaneous sarcomas, lung and liver tumors. nih.gov
7,12-Dimethylbenz[a]anthracene (DMBA)7-Methyl, 12-MethylPotent carcinogen; induces mammary adenocarcinomas. nih.govpnas.org
7-Bromomethyl-12-methylbenz[a]anthracene7-Bromomethyl, 12-MethylActive in lung and liver; fewer subcutaneous sarcomas than 7-Methylbenz[a]anthracene. nih.gov
7-Bromomethylbenz[a]anthracene7-BromomethylSlightly less active than 7-Methylbenz[a]anthracene. nih.gov
4-Chloro-7-bromomethylbenz[a]anthracene4-Chloro, 7-BromomethylMarginal activity; slightly increased risk of liver tumors in male mice. nih.gov
2-Fluoro-7,12-dimethylbenz[a]anthracene2-Fluoro, 7-Methyl, 12-MethylNon-carcinogenic; low levels of DNA adduct formation. nih.gov

This data clearly demonstrates that the type and position of functional groups on the benz[a]anthracene core are critical determinants of metabolic fate, DNA reactivity, and ultimate carcinogenic potential.

Advanced Analytical Methodologies for Research on 7 Methoxybenz a Anthracene and Its Metabolites

Chromatographic Separation and Spectroscopic Characterization of Metabolites (e.g., HPLC-UV/Vis, CD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of 7-Methoxybenz[a]anthracene metabolites. nih.gov Coupled with UV-Visible (UV/Vis) spectroscopy, it allows for the initial identification and quantification of different metabolic products based on their characteristic retention times and UV absorption spectra. The combination of reversed-phase and normal-phase HPLC can be particularly effective for purifying and identifying complex mixtures of metabolites. nih.gov For instance, the separation of various dihydrodiols and phenolic derivatives of related polycyclic aromatic hydrocarbons (PAHs) has been successfully achieved using HPLC systems. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a powerful tool for the stereochemical analysis of chiral metabolites, such as the dihydrodiol derivatives of this compound. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can help determine the absolute configuration of these metabolites, which is often critical to their biological activity.

Table 1: Chromatographic and Spectroscopic Data for Hypothetical this compound Metabolites

MetaboliteHPLC Retention Time (min)UV λmax (nm)CD Spectrum
This compound-3,4-diol12.5268, 279, 290Positive Cotton effect at 270 nm
This compound-8,9-diol15.2258, 298, 310Negative Cotton effect at 265 nm
3-Hydroxy-7-methoxybenz[a]anthracene18.9265, 320Inactive

Note: This table is illustrative and based on typical data for related PAH metabolites.

Mass Spectrometry-Based Approaches for DNA and Protein Adduct Characterization (e.g., 32P-postlabeling, MS/MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of DNA and protein adducts of this compound. rsc.org These adducts are formed when reactive metabolites of the parent compound covalently bind to DNA or proteins, a key event in chemical carcinogenesis.

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts. ptbioch.edu.plnih.gov This technique involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP. The resulting ³²P-labeled deoxynucleoside 3',5'-bisphosphates are then separated by thin-layer chromatography (TLC) or HPLC, allowing for the detection and quantification of adducts. nih.gov For example, studies on the related compound 7-methylbenz[a]anthracene (B135024) have used ³²P-postlabeling to identify deoxyguanosine and deoxyadenosine (B7792050) adducts in mouse epidermis. nih.gov

Tandem mass spectrometry (MS/MS) provides detailed structural information about the adducts. rsc.org After ionization, precursor ions corresponding to the adducts are selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a fingerprint that can be used to identify the structure of the adduct and the site of modification on the DNA base or amino acid residue. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of MS/MS for the analysis of complex mixtures of adducts. rsc.org

Table 2: Mass Spectrometric Data for Characterization of a Hypothetical this compound-DNA Adduct

AdductPrecursor Ion (m/z)Major Product Ions (m/z)Neutral Loss
This compound-N²-dG540.2424.2, 292.1, 151.1116 (deoxyribose)

Note: This table is illustrative. The m/z values are hypothetical and represent a possible fragmentation pattern for a deoxyguanosine (dG) adduct.

Radiochemical Tracing Methods in Metabolic and Distribution Studies

Radiochemical tracing is a classic and highly effective method for studying the in vivo and in vitro metabolism and distribution of xenobiotics like this compound. This technique involves labeling the compound with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Once the radiolabeled compound is introduced into a biological system, its fate can be traced by measuring the radioactivity in various tissues, excreta (urine and feces), and metabolic fractions. This allows for a quantitative assessment of absorption, distribution, metabolism, and excretion (ADME). Autoradiography can be used to visualize the localization of the radiolabeled compound and its metabolites in tissue sections, providing a detailed picture of its distribution at the organ and cellular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structure elucidation of novel metabolites of this compound. researchgate.net While MS provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the complete chemical structure and stereochemistry.

¹H NMR and ¹³C NMR are the most common NMR techniques used. ¹H NMR provides information about the number and types of protons in a molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, leading to the complete structural assignment of the metabolite.

Table 3: Hypothetical ¹H NMR Chemical Shifts for a this compound Metabolite

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-18.25d8.5
H-47.98d8.0
OCH₃4.05s-
H-87.65dd8.2, 1.5
H-97.50t7.8

Note: This table is illustrative and presents plausible NMR data for a derivative of this compound.

Computational Approaches in 7 Methoxybenz a Anthracene Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Methoxybenz[a]anthracene. These methods model the behavior of electrons within the molecule, which governs its stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net It has been widely applied to PAHs to understand how structural modifications, such as the introduction of a methoxy (B1213986) group, influence their behavior. dntb.gov.uavsu.rupkusz.edu.cn

DFT calculations provide detailed information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. vsu.ru For instance, studies on similar aromatic systems have shown that halogenation can reduce the HOMO-LUMO gap, thereby altering reactivity. dntb.gov.uakoyauniversity.org

From the energies of the HOMO and LUMO, various reactivity indices can be calculated. These indices help to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. This information is critical for understanding its metabolic activation, where specific regions of the molecule are targeted by enzymes.

Table 1: Key Reactivity Indices Derived from DFT

Reactivity IndexDescriptionSignificance for this compound
Electronegativity (χ) A measure of the ability of a molecule to attract electrons.Influences interactions with biological macromolecules.
Chemical Hardness (η) Represents the resistance of a molecule to change its electron distribution.A larger value indicates greater stability.
Chemical Softness (S) The reciprocal of chemical hardness, indicating the ease of electronic charge transfer.Higher softness suggests greater reactivity.
Electrophilicity Index (ω) A global reactivity index that quantifies the electrophilic power of a molecule. nih.govPredicts the propensity to accept electrons and form adducts.

This table provides a summary of key reactivity indices that can be calculated using DFT to predict the chemical behavior of this compound.

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution around a molecule. libretexts.orgnumberanalytics.com These maps are invaluable for understanding how this compound interacts with other molecules, including water, enzymes, and DNA. libretexts.orgwuxiapptec.com

An ESP map is generated by calculating the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.org Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. wuxiapptec.com The methoxy group, with its electronegative oxygen atom, is expected to significantly influence the charge distribution of the benz[a]anthracene backbone. ESP maps can pinpoint the most electron-rich and electron-poor regions, offering clues about intermolecular interactions and the regioselectivity of metabolic reactions. dntb.gov.uawuxiapptec.com

Molecular Docking Simulations of Enzyme-Substrate and DNA-Adduct Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. plos.org This approach is widely used to study the interactions of PAHs and their metabolites with biological targets like enzymes and DNA. nih.govnih.gov

In the context of this compound, docking simulations can model its interaction with metabolic enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.gov These simulations help to identify the key amino acid residues in the enzyme's active site that interact with the substrate. The binding affinity is determined by factors such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov By understanding how this compound fits into the active site of enzymes like CYP1A1 and CYP1B1, researchers can predict which metabolic pathways are likely to be initiated. nih.gov

Furthermore, molecular docking is crucial for studying the formation of DNA adducts. After metabolic activation to reactive intermediates (like diol epoxides), these species can bind covalently to DNA. nih.govresearchgate.netnih.gov Docking simulations can model the interaction of these reactive metabolites with DNA, predicting the specific nucleotide bases (such as guanine (B1146940) and adenine) and the sites of adduction. nih.govresearchgate.net These simulations provide insights into the structural basis of the genotoxicity of PAH metabolites. researchgate.net

Predictive Modeling of Metabolic Pathways and Adduct Formation

Predicting the metabolic fate of a compound like this compound is a key challenge in toxicology. Computational models have been developed to forecast the likely metabolic pathways and the potential for DNA adduct formation. nih.govcore.ac.uksemanticscholar.org

These predictive tools often utilize a combination of structural similarity, rule-based systems, and machine learning algorithms. nih.govsemanticscholar.org By comparing the structure of this compound to a database of known metabolic transformations, these models can suggest potential metabolites. For example, software like MetaSite can predict phase I and phase II metabolism by considering the molecule's reactivity and its interaction with various metabolic enzymes. moldiscovery.com Such programs can generate a comprehensive metabolic map, showing the sequential biotransformations the parent compound may undergo. moldiscovery.com

Predictive models for DNA adduct formation often build upon the predicted metabolic pathways. core.ac.uk Once reactive metabolites are identified, their propensity to form covalent bonds with DNA can be assessed. researchgate.net This integrated approach, from predicting metabolism to adduct formation, is essential for evaluating the potential carcinogenicity of PAHs.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models are statistical approaches that correlate the chemical structure of a compound with its biological activity or metabolic rate. conicet.gov.arresearchgate.net These models are extensively used for PAHs to predict properties like carcinogenicity, mutagenicity, and rates of metabolism without the need for extensive experimental testing. nih.govconicet.gov.ar

QSAR models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or artificial neural networks, to find a mathematical relationship between these descriptors and an observed activity. nih.govconicet.gov.ar For this compound, relevant descriptors would include electronic properties (from DFT), structural features (e.g., size, shape), and physicochemical properties (e.g., lipophilicity). nih.gov

Table 2: Common Descriptors in QSAR/QSMR Models for PAHs

Descriptor TypeExamplesRelevance
Electronic HOMO/LUMO energies, Dipole Moment, Electrophilicity IndexGovern chemical reactivity and interaction mechanisms. nih.govnih.gov
Topological Molecular Connectivity Indices, Wiener IndexDescribe the branching and connectivity of the molecular structure.
Geometric Molecular Surface Area, Molecular VolumeRelate to the size and shape of the molecule, influencing enzyme binding.
Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the lipophilicity of the molecule, affecting its distribution in biological systems.

This table outlines the types of molecular descriptors commonly employed in QSAR and QSMR models to predict the biological activities and metabolic fate of PAHs like this compound.

QSMR models specifically focus on predicting metabolic outcomes, such as the rate of biotransformation by a particular enzyme. nih.gov By developing robust and validated QSAR and QSMR models, it is possible to screen new or unstudied PAH derivatives for potential toxicity and to prioritize them for further experimental investigation. conicet.gov.ar

Environmental Research Paradigms and Biotransformation Mechanisms of 7 Methoxybenz a Anthracene in Natural Systems

Research on Microbial Degradation and Bioremediation Mechanisms

The microbial degradation of polycyclic aromatic hydrocarbons is a key process in the natural attenuation of these contaminants. While specific studies on 7-Methoxybenz[a]anthracene are limited, research on analogous compounds, particularly benz[a]anthracene and methylated benz[a]anthracenes, provides significant insights into the likely metabolic pathways. Microorganisms, including bacteria and fungi, are known to initiate the breakdown of PAHs through the action of oxygenase enzymes. openbiotechnologyjournal.comijnrd.org

Bacterial Degradation:

Bacteria typically degrade PAHs by introducing two atoms of oxygen into the aromatic ring to form a cis-dihydrodiol, a reaction catalyzed by dioxygenase enzymes. openbiotechnologyjournal.com For benz[a]anthracene, bacterial strains such as Mycobacterium sp. have been shown to attack the molecule at various positions. For instance, Mycobacterium sp. strain RJGII-135 can degrade benz[a]anthracene, producing metabolites such as 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.gov Another species, Mycobacterium vanbaalenii PYR-1, initiates the degradation of benz[a]anthracene through a dioxygenase attack at the C-10,11 positions, while also showing oxidation at the C-7,12 positions, leading to the formation of benz[a]anthracene-7,12-dione (BaAQ). ub.edu The presence of a methoxy (B1213986) group at the 7-position on the benz[a]anthracene structure may influence the regioselectivity of the initial enzymatic attack.

Studies on the degradation of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) by Mycobacterium vanbaalenii PYR-1 have shown that the bacterium can attack both the aromatic ring and the alkyl substituents. researchgate.net This suggests that microbial systems possess the enzymatic machinery to modify substituted PAHs. It is plausible that bacteria capable of degrading benz[a]anthracene could also transform this compound, potentially through initial hydroxylation or demethylation of the methoxy group, or through direct ring oxidation. The degradation of high-molecular-weight PAHs is often carried out by a consortium of microorganisms, where the metabolic products of one species can be utilized by another. ub.edu

Fungal Degradation:

Ligninolytic fungi, such as white-rot fungi, utilize extracellular enzymes with low substrate specificity, making them effective in degrading a wide range of recalcitrant organic pollutants, including PAHs. nih.govnih.gov The fungus Irpex lacteus has been shown to degrade over 70% of benz[a]anthracene within 14 days, initially transforming it to benz[a]anthracene-7,12-dione (BaAQ). nih.govresearchgate.net This dione (B5365651) is then further degraded into smaller molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov The metabolism of 7-methylbenz[a]anthracene (B135024) by the fungus Cunninghamella elegans results in the formation of hydroxylated and dihydrodiol metabolites, indicating that fungi can metabolize substituted benz[a]anthracenes. nih.gov This suggests a potential pathway for this compound degradation by fungi, likely involving initial oxidation to a quinone-like structure followed by ring cleavage.

Table 1: Microbial Metabolites of Benz[a]anthracene and Related Compounds

Original Compound Microorganism Key Metabolites Reference(s)
Benz[a]anthracene Irpex lacteus (fungus) Benz[a]anthracene-7,12-dione, 1,2-Naphthalenedicarboxylic acid, Phthalic acid nih.govresearchgate.net
Benz[a]anthracene Mycobacterium sp. strain RJGII-135 (bacterium) 5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiol nih.gov
Benz[a]anthracene Mycobacterium vanbaalenii PYR-1 (bacterium) Benz[a]anthracene-7,12-dione ub.edu
7-Methylbenz[a]anthracene Cunninghamella elegans (fungus) 7-OHMBA-trans-8,9-dihydrodiol, 7-OHMBA-trans-3,4-dihydrodiol nih.gov
7,12-Dimethylbenz[a]anthracene Mycobacterium vanbaalenii PYR-1 (bacterium) DMBA cis-5,6-dihydrodiol, DMBA trans-5,6-dihydrodiol, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) researchgate.net

Photochemical Transformation Pathways and Reaction Products in Environmental Matrices

Photochemical transformation is a significant abiotic degradation pathway for PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The absorption of ultraviolet (UV) radiation can lead to the excitation of the PAH molecule and subsequent reactions, including oxidation and polymerization.

The presence of a methoxy group is expected to influence the photochemical reactivity of the benz[a]anthracene structure. A study on the synthesis of 3-methoxybenz[a]anthracene-7,12-dione involved an oxidative photocyclization step, indicating that the methoxy-substituted benz[a]anthracene ring system is susceptible to photochemical reactions leading to dione formation. nih.gov Research on the photochemical reactions of anthracene (B1667546) and benz[a]anthracene in both polar (water/acetonitrile) and apolar (cyclohexane) solvents has revealed that the reaction rates are generally faster in polar media. researchgate.net The primary photoproducts are often oxygenated derivatives, such as PAH-hydroxides. researchgate.net

Furthermore, studies on 7,12-dimethylbenz[a]anthracene (DMBA) have shown that light irradiation can convert it into several photoproducts, including benz[a]anthracene-7,12-dione and hydroxylated derivatives. researchgate.net This suggests that this compound would likely undergo similar photochemical transformations, with potential products including this compound-diones and hydroxylated or demethylated derivatives. The specific reaction pathways and the nature of the resulting products in complex environmental matrices like soil and water would depend on various factors, including the presence of dissolved organic matter, which can mediate photodegradation. researchgate.net

Table 2: Photochemical Transformation Products of Related PAHs

Parent Compound Conditions Major Photoproducts Reference(s)
Anthracene Sunlight exposure 9,10-Anthraquinone, Phthalic acid nih.gov
7,12-Dimethylbenz[a]anthracene Light irradiation Benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, 7-hydroxymethyl-12-methylbenz[a]anthracene researchgate.net
3-Methoxy-substituted precursor Oxidative photocyclization 3-Methoxybenz[a]anthracene-7,12-dione nih.gov
Anthracene and Benzo[a]pyrene (B130552) UVC irradiation in surface water Unspecified photoproducts, some potentially more toxic nih.gov

Bioavailability and Bioaccumulation Mechanisms in Experimental Organisms (excluding exposure levels)

The bioavailability of a chemical refers to the fraction of the total amount of the chemical in the environment that is available for uptake by organisms. For hydrophobic compounds like PAHs, bioavailability is often limited by their low water solubility and strong sorption to organic matter in soil and sediment. openbiotechnologyjournal.com Bioaccumulation is the net result of uptake, distribution, metabolism, and excretion of a substance by an organism.

Specific data on the bioavailability and bioaccumulation of this compound are scarce. However, the general principles governing PAH bioaccumulation can be applied. The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of hydrophobic chemicals. nih.gov PAHs with higher Kow values tend to have a greater affinity for lipids and are therefore more likely to accumulate in the fatty tissues of organisms. The presence of a methoxy group can alter the lipophilicity of the benz[a]anthracene molecule and thus its bioaccumulation potential.

Studies on the bioaccumulation of benz[a]anthracene in aquatic organisms have been conducted. For example, in the Mediterranean mussel Mytilus galloprovincialis, bioconcentration factors (BCFs) for benz[a]anthracene have been determined, indicating its potential to accumulate from the surrounding water. nih.gov In fish, PAHs can be taken up through the gills, skin, and diet. The liver is a primary site of PAH metabolism and accumulation. nih.gov While many fish species can metabolize PAHs relatively quickly, continuous exposure can still lead to detectable concentrations in their tissues. nih.gov

The metabolism of PAHs within an organism is a critical factor influencing bioaccumulation. The metabolic activation of 7-methylbenz[a]anthracene has been studied in mouse skin, where it is converted to dihydrodiol-epoxides that can bind to cellular macromolecules like DNA. nih.gov It is likely that this compound would also be subject to metabolic processes in exposed organisms, potentially leading to the formation of more polar metabolites that can be more easily excreted. The efficiency of these metabolic and excretory processes will ultimately determine the extent of bioaccumulation.

Table 3: Bioaccumulation Data for Benz[a]anthracene in Aquatic Organisms

Organism Compound Bioconcentration Factor (BCF) Key Findings Reference(s)

| Mytilus galloprovincialis (Mediterranean mussel) | Benzo[a]anthracene | 27 - 3184 (kinetic) 16 - 2745 (experimental) | Demonstrates significant bioaccumulation potential from water. | nih.gov | | Chanos chanos (Milkfish) | Anthracene and Benzo[a]pyrene | Not specified | Bioaccumulation of anthracene was high compared to benzo[a]pyrene. | researchgate.net | | General Aquatic Organisms | Polycyclic Aromatic Hydrocarbons | Varies with compound and species | Bioaccumulation is influenced by Kow, bioavailability, and metabolic capacity of the organism. | nih.gov |

Future Directions and Emerging Research Frontiers for 7 Methoxybenz a Anthracene

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

The integration of "omics" technologies promises to revolutionize the mechanistic understanding of 7-Methoxybenz[a]anthracene. These high-throughput approaches allow for a holistic view of the molecular changes within a biological system upon exposure to the compound. By combining genomics, proteomics, and metabolomics, researchers can move beyond single-endpoint analyses to construct a comprehensive network of interactions.

Genomics: Genomic studies will be crucial for identifying genes and genetic polymorphisms that influence the susceptibility to this compound's effects. For instance, variations in genes encoding metabolic enzymes, such as cytochrome P450s, could dictate the rate and pathway of its activation or detoxification, analogous to how other PAHs are processed.

Proteomics: Proteomics can identify and quantify changes in the protein landscape of cells exposed to this compound. This can reveal the specific enzymes involved in its metabolism and the cellular pathways that are perturbed, such as DNA repair, oxidative stress responses, and cell cycle regulation. Shotgun proteomics, for example, can identify thousands of proteins, offering a broad snapshot of the cellular response. nih.gov

Metabolomics: Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. This technology can directly identify the metabolic products of this compound, providing definitive evidence of its biotransformation pathways. The integration of metabolomics with genome and proteome data can help to validate gene and protein functions and to construct detailed metabolic networks. nih.gov

By integrating these omics datasets, researchers can build comprehensive systems toxicology models. This approach has the potential to uncover novel mechanisms of action and identify sensitive biomarkers of exposure and effect, moving beyond the traditional focus on DNA adducts.

Table 1: Application of Omics Technologies in Mechanistic Research of this compound

Omics TechnologyResearch ApplicationPotential Insights
Genomics Identification of susceptibility genesUncover genetic variations in metabolic enzymes (e.g., CYP family) and DNA repair pathways that modulate individual risk.
Proteomics Profiling protein expression changesIdentify key proteins and pathways (e.g., Nrf2, p53) altered by exposure and pinpoint enzymes directly involved in metabolic activation. nih.gov
Metabolomics Characterization of metabolic profileIdentify and quantify novel metabolites, elucidate the complete metabolic pathway, and discover pathway-specific biomarkers of exposure. nih.gov

Development of Novel Biosensors and Biomarkers for Research Applications

A significant frontier in the study of this compound is the development of sensitive and specific tools for its detection and for monitoring its biological effects.

Biosensors: Future research will likely focus on creating novel biosensors for the rapid and high-throughput detection of this compound and its metabolites in environmental and biological samples. These could be based on various principles, including fluorescent probes that react with specific metabolites or antibody-based assays.

Biomarkers: The identification of robust biomarkers is essential for research applications. While DNA adducts have been the traditional biomarker for PAHs, future research will explore a wider range of possibilities. Metabolites identified through omics studies could serve as specific biomarkers of exposure. Furthermore, changes in the expression of specific proteins or microRNAs following exposure could act as biomarkers of effect, indicating the activation of toxicological pathways. Research on other PAHs has shown that exposure can lead to oxidative stress, suggesting that markers like glutathione (B108866) (GSH) levels or catalase (CAT) activity could also be relevant. nih.gov

These advanced biosensors and biomarkers will enable more precise research into the compound's toxicokinetics and toxicodynamics, facilitating a better understanding of its behavior in complex biological systems.

Advanced In Vitro and In Silico Models for Predictive Toxicology Research

The push to reduce reliance on animal testing has spurred the development of advanced in vitro and in silico models for toxicology research. europa.eu These "New Approach Methodologies" (NAMs) are becoming increasingly sophisticated and offer a powerful toolkit for investigating this compound. nih.gov

In Vitro Models: Research on related compounds like 7-MBA has utilized various in vitro systems, including mouse M2 fibroblasts and Chinese hamster V79 cells, to assess malignant transformation and mutation. nih.gov Future studies on this compound will likely employ more advanced models, such as 3D organoids and microphysiological systems (MPS), or "organ-on-a-chip" technology. nih.gov These models better replicate the complex architecture and function of human tissues, allowing for more accurate predictions of metabolism and toxicity. For instance, a liver-on-a-chip model could be used to study the metabolic activation of this compound in a human-relevant context.

In Silico Models: Computational toxicology, or in silico modeling, uses computer-based methods to predict the toxicity of chemicals. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can predict the potential toxicity of this compound based on its chemical structure and comparison to a database of known toxicants. nih.gov Molecular docking simulations can predict how the compound and its metabolites might interact with biological targets like enzymes or DNA. These models can help prioritize experimental testing and generate hypotheses about mechanisms of action. youtube.com The development of consensus models, which integrate predictions from multiple in silico tools, can improve predictive power and expand the chemical space coverage. frontiersin.org

Table 2: Advanced Models for Predictive Toxicology of this compound

Model TypeSpecific ExampleResearch Application
In Vitro 3D Liver Spheroids / OrganoidsStudy of metabolic activation and hepatotoxicity in a human-relevant, multicellular context.
In Vitro Microphysiological Systems (MPS)Investigate multi-organ effects and toxicokinetics by connecting different "organ" chambers (e.g., skin, liver). nih.gov
In Silico Quantitative Structure-Activity Relationship (QSAR)Predict potential mutagenicity and carcinogenicity based on structural alerts and comparison to known PAHs. nih.gov
In Silico Molecular DockingSimulate the binding of metabolites to the active sites of cytochrome P450 enzymes or to DNA.

Elucidation of Inter-Species and Inter-Individual Differences in Metabolic Activation Research

A critical area of future research is understanding the variability in the metabolic activation of this compound across different species and among individuals. This is paramount for accurately extrapolating experimental data to human health risk assessment.

Research on the closely related 7-MBA has shown significant differences in metabolism between species. For example, the fungus Cunninghamella elegans metabolizes 7-MBA differently than rat liver microsomes, with the latter producing a wider range of dihydrodiol metabolites. nih.gov Similarly, studies on mouse skin have identified specific metabolic pathways relevant to that tissue. nih.gov

Future research on this compound will need to:

Compare Metabolism Across Species: Systematically compare the metabolic profiles of this compound in vitro using liver microsomes or primary cells from various species (e.g., rat, mouse, human) to identify species-specific metabolites and pathways.

Investigate Human Variability: Utilize panels of human liver microsomes or hepatocytes from diverse donors to investigate inter-individual differences in metabolic rates and pathways. This can help to identify subpopulations that may be more susceptible to the compound's toxic effects due to their genetic makeup (e.g., specific P450 enzyme variants).

Identify Key Enzymes: Employ recombinant human enzymes to pinpoint the specific cytochrome P450 and other enzymes responsible for the formation of potentially toxic metabolites, such as dihydrodiol epoxides. Studies on 7-MBA have implicated the formation of a bay-region dihydrodiol-epoxide as the key activation step. nih.govnih.gov

By clarifying these differences, researchers can build more accurate and reliable risk assessment models that account for the diversity of metabolic capabilities within the human population and across different experimental animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 7-Methoxybenz[a]anthracene to ensure high purity?

  • Methodological Answer : Synthesis of methoxy-substituted polycyclic aromatic hydrocarbons (PAHs) typically involves Friedel-Crafts alkylation or methoxylation of precursor anthracene derivatives. For example, UV-mediated dimerization or thermal cyclization can be optimized for regioselective methoxy substitution . Post-synthesis purification is critical; reversed-phase HPLC using monolithic C18 columns (e.g., Chromolith® RP-18) achieves baseline separation of PAHs, with anthracene derivatives showing capacity factors (k') of 3.9–4.6 under 30 bar pressure . Confirm purity via GC-MS or fluorescence spectroscopy, leveraging anthracene's molar extinction coefficient (ε = 9.5 × 10³ M⁻¹ cm⁻¹) for quantification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use Polyvinyl Alcohol or Viton® gloves and Tyvek® suits to prevent dermal absorption .
  • Engineering Controls : Operate in Class I Type B biosafety hoods to minimize aerosol exposure .
  • Storage : Store in airtight containers at ≤25°C, away from oxidizers (e.g., chlorates, peroxides) .
  • Spill Management : Use wet methods or HEPA-filter vacuums to avoid dust generation . Toxicity data from structurally similar PAHs (e.g., 7,12-Dimethylbenz[a]anthracene) suggest acute oral toxicity (LD₅₀ > 300 mg/kg) and potential carcinogenicity, warranting ALARA (As Low As Reasonably Achievable) exposure principles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Anthracene derivatives exhibit strong absorbance at 250–400 nm; methoxy groups redshift absorption maxima by ~10–15 nm .
  • Fluorescence Spectroscopy : Laser-induced fluorescence (LIF) detects PAHs in soil at concentrations as low as 0.000005 g/g (R² = 0.929) .
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular ion peaks (m/z 258.1 for C₁₉H₁₄O) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents like methoxy influence the carcinogenic potential of benz[a]anthracene derivatives?

  • Methodological Answer : Substituent effects are evaluated via:

  • In Vitro Assays : Microsome-mediated DNA adduct formation (e.g., using ³²P-postlabeling) quantifies mutagenicity. For example, 7,12-Dimethylbenz[a]anthracene forms stable adducts at guanine residues (Kd = 1.2 × 10⁻⁶ M) .
  • Structure-Activity Relationships (SAR) : Methoxy groups reduce electrophilicity compared to methyl or nitro substituents, potentially lowering DNA-binding affinity .
  • In Vivo Models : Rodent studies with this compound are limited, but related PAHs show dose-dependent hepatoma induction (e.g., 50% tumor incidence at 100 µg/g in mice) .

Q. What analytical methods are optimal for detecting this compound in environmental matrices?

  • Methodological Answer :

Technique LOD Matrix Sample Prep Reference
LIF Spectroscopy5 ppbSoilNone (in situ)
HPLC-UV0.1 ppmWaterSolid-phase extraction
GC-MS0.01 ppbAirThermal desorption
  • Trade-offs : LIF enables real-time detection but lacks speciation; GC-MS offers high specificity but requires derivatization .

Q. How can contradictory data on PAH toxicity be resolved in mechanistic studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use Hill slope models to differentiate threshold effects (e.g., nonlinear responses at <10 µM) .
  • Metabolite Profiling : Compare hydroxylated metabolites (e.g., 3-Hydroxybenzo[a]anthracene) using LC-MS/MS to identify bioactive species .
  • Cross-Study Validation : Replicate findings in multiple models (e.g., Syrian hamster embryo vs. human bronchial cells) to control for species-specific metabolism .

Q. What are the emerging applications of this compound in material science?

  • Methodological Answer :

  • Optoelectronics : Anthracene derivatives exhibit third-harmonic generation (THG) with nonlinear susceptibility χ³ ≈ 10⁻¹² esu, suitable for optical limiters .
  • Polymer Chemistry : Methoxy groups enhance solubility in reversible Diels-Alder networks, enabling self-healing materials with Tg = 120–150°C .
  • Sensors : Functionalized PAHs detect nitroaromatics via fluorescence quenching (LOD for TNT = 0.1 nM) .

Data Contradictions and Resolution

Q. Why do some studies report negligible carcinogenicity for benz[a]anthracene derivatives while others show high potency?

  • Methodological Answer : Discrepancies arise from:

  • Substituent Positioning : Carcinogenicity of 7,12-Dimethylbenz[a]anthracene (DMBA) is 100× higher than unsubstituted benz[a]anthracene due to bay-region diol epoxide formation .
  • Metabolic Activation : CYP1A1/1B1 isoforms in liver microsomes convert PAHs to reactive intermediates; methoxy groups may inhibit this pathway .
  • Experimental Design : Oral vs. dermal administration in mice alters bioavailability (e.g., 80% dermal absorption vs. 30% oral) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.